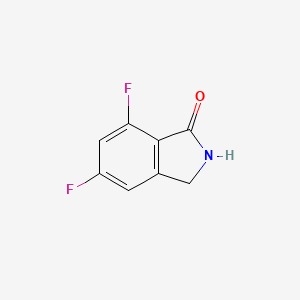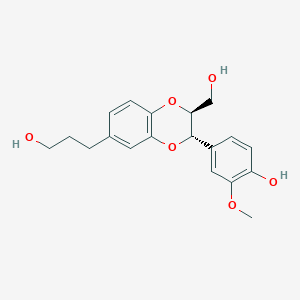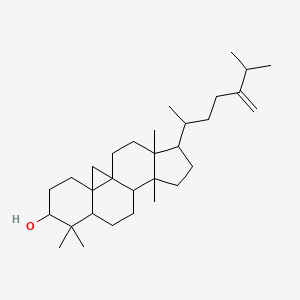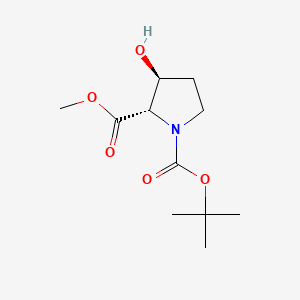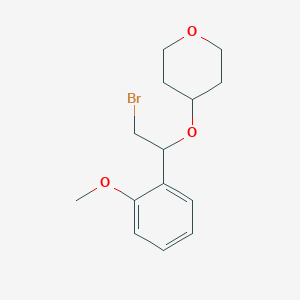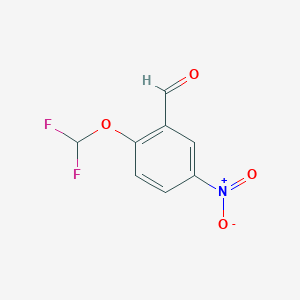![molecular formula C9H12F3NO4 B3034283 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate CAS No. 1523572-02-2](/img/structure/B3034283.png)
2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate
描述
2-Azaspiro[33]heptane-6-carboxylic acid trifluoroacetate is a synthetic organic compound with the molecular formula C9H12F3NO4 It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions often require the use of dry solvents and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions, including the use of catalysts and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
科学研究应用
2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including its use as a scaffold for drug design and development.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may act as an inhibitor or activator of certain biological processes, depending on its specific functional groups and the target molecules involved .
相似化合物的比较
- 2-Azaspiro[3.3]heptane-6-carboxylic acid
- 6,6-Difluoro-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
- 2-Oxa-6-azaspiro[3.3]heptane
Comparison: Compared to these similar compounds, 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate is unique due to the presence of the trifluoroacetate group. This functional group enhances the compound’s stability and reactivity, making it more suitable for certain applications in medicinal chemistry and organic synthesis . The trifluoroacetate group also influences the compound’s solubility and binding interactions, potentially leading to different biological activities and therapeutic potentials.
属性
IUPAC Name |
2-azaspiro[3.3]heptane-6-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-1-7(2-5)3-8-4-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXOMHNQSWSFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


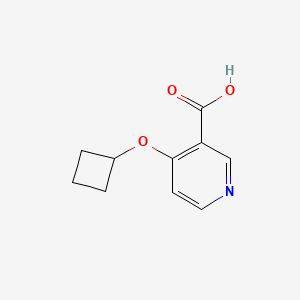



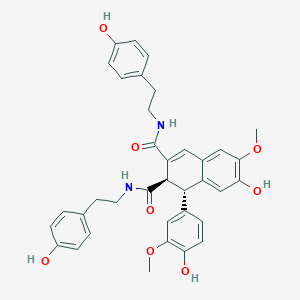
![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)
